S-(4-Ethoxyphenyl) 4-(octyloxy)benzene-1-carbothioate
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Overview
Description
S-(4-Ethoxyphenyl) 4-(octyloxy)benzene-1-carbothioate is a chemical compound known for its unique structural properties. It belongs to the class of organic compounds known as benzene and substituted derivatives. This compound is characterized by the presence of an ethoxyphenyl group and an octyloxy group attached to a benzene ring, with a carbothioate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Ethoxyphenyl) 4-(octyloxy)benzene-1-carbothioate typically involves the reaction of 4-ethoxyphenol with 4-octyloxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with a thiolating agent, such as thiourea, to introduce the carbothioate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
S-(4-Ethoxyphenyl) 4-(octyloxy)benzene-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbothioate group to a thiol group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
S-(4-Ethoxyphenyl) 4-(octyloxy)benzene-1-carbothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of S-(4-Ethoxyphenyl) 4-(octyloxy)benzene-1-carbothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- S-(4-Methoxyphenyl) 4-(octyloxy)benzenecarbothioate
- S-(4-Ethoxyphenyl) 4-(heptyloxy)benzene-1-carbothioate
Uniqueness
S-(4-Ethoxyphenyl) 4-(octyloxy)benzene-1-carbothioate is unique due to the presence of both ethoxy and octyloxy groups, which confer specific chemical and physical properties. These groups influence the compound’s solubility, reactivity, and interactions with other molecules, making it distinct from similar compounds.
Properties
CAS No. |
62525-83-1 |
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Molecular Formula |
C23H30O3S |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
S-(4-ethoxyphenyl) 4-octoxybenzenecarbothioate |
InChI |
InChI=1S/C23H30O3S/c1-3-5-6-7-8-9-18-26-21-12-10-19(11-13-21)23(24)27-22-16-14-20(15-17-22)25-4-2/h10-17H,3-9,18H2,1-2H3 |
InChI Key |
SHQLSSLEBLOTDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)OCC |
Origin of Product |
United States |
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